2-(4-Aminopiperidin-1-YL)-N,N-dimethylacetamide
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structures. For example, some piperidine derivatives are oils , while others are powders .Scientific Research Applications
1. Inhibitor Development
- FLAP Inhibition: A novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, which is a derivative of 2-(4-Aminopiperidin-1-YL)-N,N-dimethylacetamide, exhibits excellent pharmacokinetics properties. This compound is useful in research focused on inflammatory diseases and disorders involving lipoxygenase pathways (Latli et al., 2015).
2. Molecular Recognition and Synthesis
- Mass Spectrometry in Drug Synthesis: Research on pseudodistamine precursors, which include variants of 4-aminopiperidin-1-yl, demonstrates the importance of mass spectrometry for identifying isomers in drug synthesis. This aids in the precision and reliability of drug development processes (Mazur et al., 2017).
3. Role in Drug Metabolism
- Metabolism by Cytochrome P450s: 4-Aminopiperidines, including those related to this compound, are extensively metabolized by cytochrome P450s. Understanding this metabolism is crucial for the development of therapeutic agents, as it influences the efficacy and safety of drugs (Sun & Scott, 2011).
4. Advanced Synthesis Techniques
- Synthesis of Biologically Active Derivatives: Research in synthesizing biologically active derivatives, including those based on the 4-aminopiperidin-1-yl structure, is critical for developing new therapeutic agents. These derivatives show promise in enzyme inhibition, which has implications for treatments in various diseases (Khalid et al., 2014).
5. Photocatalytic Applications
- Photocatalytic CO2 Reduction: In the context of environmental chemistry, N,N-dimethylacetamide, a related compound, has been used in photocatalytic CO2 reduction. This application is significant for environmental research, particularly in efforts to mitigate climate change (Kuramochi et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)9(13)7-12-5-3-8(10)4-6-12/h8H,3-7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPNKVFDLURNGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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